Cas no 1189106-43-1 (4-Bromo-7,8-difluoroquinoline)

4-Bromo-7,8-difluoroquinoline is a halogenated quinoline derivative characterized by its bromine and fluorine substituents at the 4, 7, and 8 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and fluorine enhances its reactivity, enabling selective functionalization for further derivatization. Its structural features make it valuable in cross-coupling reactions and as a building block for heterocyclic compounds. The electron-withdrawing effects of the fluorine atoms contribute to its stability and influence its electronic properties, making it useful in medicinal chemistry for designing bioactive molecules. Suitable for research and industrial applications requiring precise molecular modifications.
4-Bromo-7,8-difluoroquinoline structure
4-Bromo-7,8-difluoroquinoline structure
商品名:4-Bromo-7,8-difluoroquinoline
CAS番号:1189106-43-1
MF:C9H4NF2Br
メガワット:244.036
CID:2195332

4-Bromo-7,8-difluoroquinoline 化学的及び物理的性質

名前と識別子

    • 4-Bromo-7,8-difluoroquinoline
    • インチ: InChI=1S/C9H4BrF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
    • InChIKey: XMRWACGSQHZGJV-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C2=C1C(=CC=N2)Br)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0

4-Bromo-7,8-difluoroquinoline セキュリティ情報

  • 危険カテゴリコード: 41
  • セキュリティの説明: 26-39

4-Bromo-7,8-difluoroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB292740-1 g
4-Bromo-7,8-difluoroquinoline
1189106-43-1
1g
€207.90 2022-06-11
abcr
AB292740-5 g
4-Bromo-7,8-difluoroquinoline
1189106-43-1
5g
€713.50 2022-06-11
abcr
AB292740-500mg
4-Bromo-7,8-difluoroquinoline; .
1189106-43-1
500mg
€135.50 2024-04-20
1PlusChem
1P00818S-5g
4-Bromo-7,8-difluoroquinoline
1189106-43-1 95%
5g
$507.00 2025-02-22
abcr
AB292740-1g
4-Bromo-7,8-difluoroquinoline; .
1189106-43-1
1g
€220.50 2024-04-20
abcr
AB292740-10g
4-Bromo-7,8-difluoroquinoline; .
1189106-43-1
10g
€1368.00 2024-04-20
1PlusChem
1P00818S-10g
4-Bromo-7,8-difluoroquinoline
1189106-43-1 95%
10g
$914.00 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1400051-1g
4-Bromo-7,8-difluoroquinoline
1189106-43-1 98%
1g
¥2536.00 2024-08-09
1PlusChem
1P00818S-250mg
4-Bromo-7,8-difluoroquinoline
1189106-43-1 95%
250mg
$81.00 2025-03-29
Apollo Scientific
PC404584-1g
4-Bromo-7,8-difluoroquinoline
1189106-43-1
1g
£156.00 2025-02-21

4-Bromo-7,8-difluoroquinoline 関連文献

4-Bromo-7,8-difluoroquinolineに関する追加情報

Introduction to 4-Bromo-7,8-difluoroquinoline (CAS No: 1189106-43-1)

4-Bromo-7,8-difluoroquinoline, identified by its Chemical Abstracts Service (CAS) number 1189106-43-1, is a fluorinated quinoline derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound represents a structurally intriguing scaffold, combining the versatility of the quinoline core with the electronic and steric effects imparted by bromine and fluorine substituents. The presence of both bromine and fluorine atoms makes it a valuable intermediate for synthesizing a wide array of pharmacologically active molecules, particularly in the development of novel therapeutic agents targeting various diseases.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous examples of quinoline-based drugs that have demonstrated efficacy in treating infections, cancer, and other debilitating conditions. The introduction of halogen atoms, such as bromine and fluorine, into the quinoline ring system can modulate the electronic properties of the molecule, influence its binding affinity to biological targets, and enhance its metabolic stability. Specifically, the bromo substituent at the 4-position can serve as a handle for further functionalization via cross-coupling reactions, while the difluoro groups at the 7- and 8-positions introduce electron-withdrawing effects that can fine-tune the molecule's reactivity and interactions with biological receptors.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 4-Bromo-7,8-difluoroquinoline, making it more accessible for academic and industrial research. The synthesis typically involves multi-step reactions starting from commercially available quinoline precursors, often employing halogenation and fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The precise control over regioselectivity is crucial in this process, as it ensures the correct placement of bromine and fluorine atoms at the desired positions on the quinoline ring. This has been achieved through careful optimization of reaction conditions, including solvent choice, temperature control, and catalyst selection.

The utility of 4-Bromo-7,8-difluoroquinoline extends beyond its role as a synthetic intermediate. It has been explored as a key building block in the development of novel antimicrobial agents. Quinoline derivatives are known for their broad-spectrum antimicrobial activity, and modifications to their structure can enhance their efficacy against resistant strains of bacteria and fungi. The bromo and difluoro substituents contribute to improved binding affinity to bacterial enzymes such as DNA gyrase and topoisomerase II, which are critical targets for antibiotics. Preliminary studies have shown that derivatives of 4-Bromo-7,8-difluoroquinoline exhibit promising activity against multidrug-resistant pathogens, highlighting its potential as a lead compound for future antibiotic development.

In addition to antimicrobial applications, 4-Bromo-7,8-difluoroquinoline has been investigated for its potential in oncology research. Quinoline-based compounds have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways that drive cancer cell proliferation. The structural features of 4-Bromo-7,8-difluoroquinoline, particularly the presence of halogen atoms that can interact with metal centers in kinases, make it an attractive candidate for designing small-molecule inhibitors. Recent studies have demonstrated that derivatives of this compound can selectively inhibit specific kinases involved in tumor growth and metastasis. Further research is ongoing to optimize their potency and selectivity while minimizing off-target effects.

The role of fluorine atoms in modulating pharmacokinetic properties cannot be overstated. Fluorinated aromatic compounds often exhibit enhanced lipophilicity, metabolic stability, and oral bioavailability—key factors for drug candidates entering clinical development. In the case of 4-Bromo-7,8-difluoroquinoline, the electron-withdrawing nature of fluorine atoms helps stabilize reactive intermediates during metabolic processes, reducing susceptibility to degradation by cytochrome P450 enzymes. This characteristic makes it particularly useful for designing drugs with prolonged half-lives and improved therapeutic windows.

Computational modeling and high-throughput screening (HTS) have been instrumental in identifying promising derivatives of 4-Bromo-7,8-difluoroquinoline for further investigation. Molecular docking studies have revealed that modifications to the substituents at the 4-, 7-, and 8-positions can significantly alter binding interactions with biological targets. By leveraging computational tools alongside experimental validation, researchers can rapidly screen large libraries of compounds to identify those with optimal pharmacological profiles. This interdisciplinary approach has accelerated the discovery process in drug development pipelines.

The synthesis and application of 4-Bromo-7,8-difluoroquinoline also highlight advancements in green chemistry principles. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic methods that employ transition metals such as palladium or copper have been explored for halogenation reactions under milder conditions compared to traditional electrophilic substitution approaches. These greener alternatives not only improve environmental sustainability but also enhance reaction efficiency and scalability.

In conclusion,4-Bromo-7,8-difluoroquinoline (CAS No: 1189106-43-1) is a versatile compound with significant potential in medicinal chemistry applications ranging from antimicrobial agents to kinase inhibitors. Its unique structural features—comprising both bromine and fluorine substituents—make it an invaluable intermediate for synthesizing novel therapeutics targeting various diseases. As research continues to uncover new synthetic methodologies and pharmacological applications,4-Bromo-7,8-difluoroquinoline is poised to play an increasingly important role in drug discovery efforts worldwide.

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Amadis Chemical Company Limited
(CAS:1189106-43-1)4-Bromo-7,8-difluoroquinoline
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清らかである:99%/99%/99%
はかる:2.5g/5g/10g
価格 ($):246.0/433.0/774.0